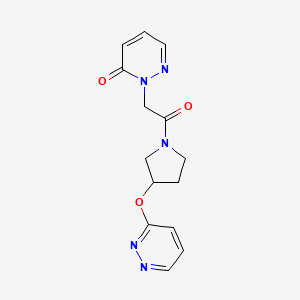

2-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one is a chemical compound that has gained significant attention in scientific research. This compound is a pyridazine derivative and has been studied extensively for its potential applications in various fields, including medicine, pharmacology, and chemistry.

Applications De Recherche Scientifique

Synthesis and Evaluation of Anticancer Activity

A study focused on the synthesis of a new series of 3(2H)-one pyridazinone derivatives demonstrating potential anti-oxidant activity. These compounds were synthesized through a series of chemical reactions, including esterification, hydrazination, and cyclization, leading to the creation of hydrazide derivatives. These compounds underwent evaluation for in-vitro anti-oxidant activity, showing promising results as potent antioxidants at specific concentrations. Molecular docking studies further investigated their anticancer potential, offering insights into their effectiveness against certain types of cancer cells (Mehvish & Kumar, 2022).

Ligand-free Cu-catalyzed Cyclization for Synthesis

The ligand-free Cu-catalyzed [3 + 2] cyclization process has been utilized for the synthesis of various heterocyclic compounds, including those involving ethyl 2-(pyridin-2-yl)acetates. This methodology facilitates a "one-pot" synthesis approach, utilizing air as the sole oxidant under mild conditions, leading to the production of pyrrolo[1,2-a]quinolines. Such synthetic pathways underscore the importance of heterocyclic compounds in developing pharmacologically active molecules (Yu et al., 2016).

Antioxidant Activity of Heterocyclic Compounds

Research on the antioxidative activity of heterocyclic compounds, specifically those derived from coffee volatiles produced by the Maillard reaction, has shown that pyrroles exhibit significant antioxidant activity. These findings suggest the potential of such heterocyclic compounds in pharmaceutical applications, where antioxidative properties are desirable. The study highlights how functional group modifications can significantly influence the antioxidant activity of these compounds, providing a basis for developing new antioxidants (Yanagimoto et al., 2002).

Propriétés

IUPAC Name |

2-[2-oxo-2-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O3/c20-13-4-2-7-16-19(13)10-14(21)18-8-5-11(9-18)22-12-3-1-6-15-17-12/h1-4,6-7,11H,5,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYWHUSEFPQIGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NN=CC=C2)C(=O)CN3C(=O)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorophenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2571266.png)

![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2571268.png)

![methyl 2-(2-morpholinoacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2571271.png)

![tert-butyl (1R,3S,5R)-3-(hydroxymethyl)-5-methyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2571272.png)

![N-(3-acetylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2571274.png)

![2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2571275.png)

![4-fluoro-3-methyl-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide](/img/structure/B2571279.png)

![(3,3-Difluorocyclobutyl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2571287.png)